molecular formula C12H20O2 B12654623 [(E)-hex-3-enyl] (Z)-hex-2-enoate CAS No. 102832-15-5

[(E)-hex-3-enyl] (Z)-hex-2-enoate

Cat. No.: B12654623
CAS No.: 102832-15-5
M. Wt: 196.29 g/mol
InChI Key: WAZKUHYKUCORDK-MBRJEVFCSA-N
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Description

[(E)-hex-3-enyl] (Z)-hex-2-enoate is an organic compound characterized by its unique structure, which includes both E and Z geometric isomers. This compound is a type of ester, formed from the reaction between an alcohol and a carboxylic acid. The presence of double bonds in its structure allows for geometric isomerism, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-hex-3-enyl] (Z)-hex-2-enoate typically involves the esterification reaction between (E)-hex-3-en-1-ol and (Z)-hex-2-enoic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as immobilized enzymes can also be employed to achieve a more environmentally friendly process. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-hex-3-enyl] (Z)-hex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

[(E)-hex-3-enyl] (Z)-hex-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and geometric isomerism.

    Biology: Investigated for its potential role in biological signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of [(E)-hex-3-enyl] (Z)-hex-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical pathways. The double bonds in the compound can also interact with reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

[(E)-hex-3-enyl] (Z)-hex-2-enoate can be compared with other esters that have similar structures but different geometric isomers or chain lengths. Some similar compounds include:

    [(E)-hex-3-enyl] (E)-hex-2-enoate: Differing in the configuration of the double bonds.

    [(Z)-hex-3-enyl] (Z)-hex-2-enoate: Both double bonds in the Z configuration.

    [(E)-hex-3-enyl] (Z)-but-2-enoate: Shorter carbon chain in the acid component.

The uniqueness of this compound lies in its specific geometric configuration, which influences its reactivity and applications in various fields.

Properties

CAS No.

102832-15-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(E)-hex-3-enyl] (Z)-hex-2-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7-8,10H,3-4,6,9,11H2,1-2H3/b7-5+,10-8-

InChI Key

WAZKUHYKUCORDK-MBRJEVFCSA-N

Isomeric SMILES

CCC/C=C\C(=O)OCC/C=C/CC

Canonical SMILES

CCCC=CC(=O)OCCC=CCC

Origin of Product

United States

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